2-(Furan-3-yl)benzoic acid
Description
Properties
IUPAC Name |
2-(furan-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISJARHLTJWRBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 2-(Furan-3-yl)benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Strategic Importance of Aryl-Furan Scaffolds
The 2-(Furan-3-yl)benzoic acid moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique conformational and electronic properties, arising from the juxtaposition of an aromatic carboxylic acid and a furan ring, make it a critical building block for novel therapeutics and functional materials. The inherent synthetic challenges, however, necessitate a robust and well-understood methodological approach. This guide provides an in-depth examination of the most effective strategy for its synthesis—the Suzuki-Miyaura cross-coupling reaction—offering not just a protocol, but a field-proven perspective on the causality behind the procedural choices.
Retrosynthetic Analysis: Identifying the Key Disconnection
A logical retrosynthetic disconnection of the target molecule, this compound, severs the carbon-carbon bond between the furan and benzene rings. This approach identifies two commercially available or readily accessible synthons:
-
An ortho-substituted benzoic acid derivative (the electrophile).
-
A 3-substituted furan boronic acid or its equivalent (the nucleophile).
This strategy directly leads to the consideration of palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura coupling is preeminent due to its high functional group tolerance, mild reaction conditions, and the relatively low toxicity of its boron-based reagents.
The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction is a powerful C-C bond-forming process that couples an organoboron compound with an organic halide or triflate.[1] The catalytic cycle, centered on a palladium complex, is a well-defined sequence of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2]
-
Oxidative Addition: The cycle initiates with the insertion of a low-valent Palladium(0) complex into the carbon-halide bond of the 2-halobenzoic acid. This step is often rate-determining and results in a Palladium(II) intermediate. The reactivity of the halide partner is crucial, following the general trend I > Br > Cl.
-
Transmetalation: This is the key bond-forming step where the organic moiety from the furan-3-boronic acid is transferred to the palladium center.[2] This process requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃).[3][4] The base converts the neutral boronic acid into a more nucleophilic boronate species, facilitating the transfer of the furan group to the Pd(II) complex and displacing the halide.[1][3]
-
Reductive Elimination: The final step involves the collapse of the Pd(II) intermediate, forming the new carbon-carbon bond between the furan and benzoic acid rings. This regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Field-Validated Experimental Protocol
This protocol details a robust and reproducible method for the synthesis of this compound. The causality for each choice of reagent and condition is explicitly stated to provide a self-validating framework.
Materials and Reagents
| Reagent | M.W. | Equiv. | Purpose & Rationale |
| 2-Bromobenzoic Acid | 201.03 | 1.0 | Electrophile: A common and cost-effective starting material. An iodide could also be used for potentially higher reactivity. |
| Furan-3-boronic acid | 111.89 | 1.2-1.5 | Nucleophile: Using a slight excess ensures complete consumption of the more valuable electrophile and compensates for potential protodeboronation side reactions.[5] |
| Pd(PPh₃)₄ | 1155.56 | 0.02-0.05 | Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable precatalyst that readily generates the active Pd(0) species in solution. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0-3.0 | Base: Activates the boronic acid for transmetalation.[3] K₂CO₃ is effective, inexpensive, and moderately strong, minimizing side reactions with ester groups if present. |
| 1,4-Dioxane / Water (4:1) | - | - | Solvent System: Dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[6] |
Step-by-Step Synthesis Workflow
-
Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The entire apparatus must be dried and purged with an inert gas (Nitrogen or Argon). This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Charging: To the flask, add 2-bromobenzoic acid (1.0 eq), furan-3-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition and Degassing: Add the 1,4-dioxane/water (4:1) solvent mixture. The solution must be thoroughly degassed to remove dissolved oxygen. This is typically achieved by bubbling the inert gas through the stirred solution for 15-30 minutes.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.03 eq) to the flask. The mixture will typically turn a darker color upon addition of the catalyst.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromobenzoic acid is consumed (typically 4-12 hours).
-
Workup and Acidification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Perform an initial wash with an organic solvent like ethyl acetate to remove non-acidic impurities (e.g., biphenyl, a product of homocoupling). Discard the organic layer.
-
Carefully acidify the aqueous layer to a pH of ~2 using 1M HCl. The desired product, this compound, will precipitate as a solid.
-
Extract the acidified aqueous layer three times with ethyl acetate. The product will move into the organic phase.
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Further purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by silica gel column chromatography.[7][8] Recrystallization is often preferred for its efficiency in removing trace palladium residues and yielding a highly crystalline product.[8]
-
Diagram: Experimental Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized Pd) - Insufficient degassing - Poor quality boronic acid | - Use a fresh bottle of catalyst or a pre-catalyst system. - Ensure thorough degassing of the solvent. - Use high-purity furan-3-boronic acid; consider using the corresponding boronic ester for enhanced stability. |
| Protodeboronation | - The boronic acid is cleaved by acidic protons or water before transmetalation. Furan boronic acids are particularly susceptible.[5] | - Use a stronger, non-aqueous base (e.g., K₃PO₄). - Increase the equivalents of boronic acid (e.g., to 1.5 eq). - Use potassium heteroaryltrifluoroborates, which are more stable alternatives to boronic acids.[5] |
| Homocoupling | - Reaction of two molecules of the boronic acid (furan-furan) or two molecules of the halide (benzoic acid-benzoic acid). | - Lower the catalyst loading. - Ensure slow, controlled heating to the target temperature. - Use a more advanced catalyst system with bulky phosphine ligands (e.g., SPhos, XPhos), which can suppress this side reaction.[9] |
| Difficult Purification | - Residual palladium catalyst - Closely eluting impurities | - For palladium removal, consider washing the organic solution with aqueous thiourea or using a palladium scavenger resin. - Optimize recrystallization solvent system for better separation. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a reliable and versatile pathway for the synthesis of this compound. A thorough understanding of the reaction mechanism, particularly the roles of the catalyst, base, and solvent, is paramount for achieving high yields and purity. By implementing the detailed protocol and considering the troubleshooting strategies outlined in this guide, researchers can confidently and efficiently access this valuable chemical building block for applications in drug discovery and materials development.
References
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The Chemists' Cookbook. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. Available at: [Link]
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Shavaleev, N. M., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4616. Available at: [Link]
-
ResearchGate. (2018). Highly Efficient Synthesis of 2-Substituted Benzo[b]furan Derivatives from the Cross-Coupling Reactions of 2-Halobenzo[b]furans with Organoalane Reagents. Available at: [Link]
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University of Northern Iowa. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
- Google Patents. (1966). Purification of benzoic acid. US3235588A.
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ResearchGate. (2012). Synthesis of 2-arylbenzo[b]furan derivatives. Available at: [Link]
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ResearchGate. (2019). Cross-Coupling Reactions: A Practical Guide. Available at: [Link]
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Organic Syntheses. (n.d.). 2-AMINO-3-FLUOROBENZOIC ACID. Available at: [Link]
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ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2070-2077. Available at: [Link]
- Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.
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PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]
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PubMed Central. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 892. Available at: [Link]
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ResearchGate. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available at: [Link]
-
National Bureau of Standards. (1949). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 42. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Furan synthesis. Available at: [Link]
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PubMed Central. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(15), 5597-5607. Available at: [Link]
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YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]
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ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Available at: [Link]
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SlidePlayer. (n.d.). Preparation and Properties of Furan. Available at: [Link]
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Introduction: Deciphering Molecular Architecture
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(Furan-3-yl)benzoic Acid
In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is paramount. This compound represents a class of heterocyclic aromatic compounds whose utility is intrinsically linked to its specific arrangement of atoms. This molecule, featuring a benzoic acid core directly linked to a furan ring, possesses distinct electronic and steric properties that dictate its biological activity and chemical reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for elucidating such structures in solution. It provides unparalleled insight into the chemical environment, connectivity, and spatial relationships of protons within a molecule.
This guide offers a comprehensive exploration of the ¹H NMR spectrum of this compound. Moving beyond a simple catalogue of peaks, we will delve into the causal factors governing the spectral output—from chemical shift anisotropies to complex spin-spin coupling networks. The methodologies presented herein are designed to be self-validating, reflecting field-proven best practices for obtaining and interpreting high-quality NMR data.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first deconstruct the molecule into its constituent, magnetically distinct proton environments. The structure of this compound contains two aromatic systems, leading to a total of eight unique proton signals. For clarity, we will adopt a systematic labeling scheme for each proton.
Caption: Molecular structure of this compound with proton labeling.
The eight distinct proton environments are:
-
Carboxylic Acid Proton: H-COOH
-
Benzoic Ring Protons: H-3', H-4', H-5', H-6'
-
Furan Ring Protons: H-2, H-4, H-5
Predictive Analysis of the ¹H NMR Spectrum
A predictive analysis, grounded in established principles of chemical shifts and spin-spin coupling, allows for a robust interpretation of the experimental spectrum.
The Carboxylic Acid Proton (H-COOH)
The proton of a carboxylic acid is characteristically found at the far downfield end of the spectrum, typically in the 10–12 ppm region.[1] This significant deshielding is a consequence of the proton's attachment to a highly electronegative oxygen atom and the anisotropic effect of the adjacent carbonyl (C=O) bond. In many deuterated solvents, this signal appears as a broad singlet due to hydrogen bonding and chemical exchange.[1] It is important to note that if a protic solvent like D₂O is used, this proton will readily exchange with deuterium and the signal will disappear.[2][3]
The Benzoic Acid Moiety (H-3', H-4', H-5', H-6')
The four protons on the disubstituted benzene ring constitute a complex spin system. Their chemical shifts are influenced by both the electron-withdrawing carboxylic acid group and the furan ring.
-
H-6': This proton is ortho to the strongly electron-withdrawing and anisotropic carboxylic acid group. Consequently, it is expected to be the most deshielded of the benzene protons, likely appearing as a doublet of doublets around 8.0-8.2 ppm .[4][5]
-
H-3', H-4', H-5': These protons will resonate in the typical aromatic region of 7.3-7.8 ppm .[6] Their precise shifts and multiplicities will arise from a complex interplay of ortho, meta, and para couplings. H-4' and H-5' will likely appear as complex multiplets, often resembling a triplet of doublets or overlapping multiplets, while H-3' may appear as a doublet of doublets. The integration of this entire region will correspond to four protons.
The Furan Moiety (H-2, H-4, H-5)
The protons on the furan ring are also in the aromatic region, but their specific chemical shifts and coupling patterns are characteristic of the five-membered heterocyclic ring.
-
H-2 & H-5: These protons are adjacent to the ring oxygen (α-protons) and are therefore more deshielded than the β-proton (H-4). H-2 is also influenced by its proximity to the bulky benzoic acid substituent. H-2 is anticipated to be the most deshielded of the furan protons, appearing as a sharp signal (often a triplet or doublet of doublets) around 7.8-8.0 ppm . H-5 will also be downfield, likely around 7.4-7.6 ppm .
-
H-4: This proton is in the β-position relative to the oxygen and is expected to be the most shielded of the furan protons, resonating around 6.7-6.9 ppm .[7]
The coupling constants within the furan ring are highly diagnostic:
-
³J(H4-H5): Ortho-like coupling, typically ~3.4 Hz .[8]
-
⁴J(H2-H5): Para-like coupling, typically ~1.5 Hz .
-
⁴J(H2-H4): Meta-like coupling, typically ~0.8 Hz .[7]
These small coupling constants often lead to sharp, well-defined multiplets rather than the broader multiplets seen in benzene rings.[8][9] H-2, for instance, would be split by both H-4 and H-5, appearing as a doublet of doublets (or a triplet if J(H2-H4) ≈ J(H2-H5)).
Data Summary Table
The following table summarizes the predicted ¹H NMR spectral data for this compound.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-COOH | 10.0 - 12.0 | broad singlet (br s) | N/A |
| H-6' | 8.0 - 8.2 | doublet of doublets (dd) | ³J ≈ 7-8, ⁴J ≈ 1-2 |
| H-2 | 7.8 - 8.0 | triplet (t) or dd | ⁴J(H2-H4) ≈ 0.8, ⁴J(H2-H5) ≈ 1.5 |
| H-3', H-5' | 7.3 - 7.8 | multiplet (m) | Various ortho, meta couplings |
| H-4' | 7.3 - 7.8 | multiplet (m) | Various ortho, meta couplings |
| H-5 | 7.4 - 7.6 | doublet of doublets (dd) | ³J(H4-H5) ≈ 3.4, ⁴J(H2-H5) ≈ 1.5 |
| H-4 | 6.7 - 6.9 | doublet of doublets (dd) | ³J(H4-H5) ≈ 3.4, ⁴J(H2-H4) ≈ 0.8 |
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality, interpretable ¹H NMR spectrum requires a meticulous experimental approach. The following protocol is designed to ensure data integrity and reproducibility.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities from synthesis, such as starting materials or side products, will complicate the spectrum.[10][11][12]
-
Solvent Selection: The choice of solvent is critical.
-
DMSO-d₆: This is often the preferred solvent for carboxylic acids. It is a polar, aprotic solvent that can form hydrogen bonds with the -COOH proton, slowing down its exchange rate and often resulting in a sharper, more easily observable signal.[5]
-
CDCl₃: A common, less polar solvent. The carboxylic acid proton may be broader and its chemical shift more concentration-dependent in CDCl₃.[4][5][13]
-
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured.[4][14]
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to prevent magnetic field distortions.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Standard ¹H Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Spectral Width: Set a spectral width of approximately 16 ppm (from -2 to 14 ppm) to ensure all signals, including the downfield carboxylic acid proton, are captured.
-
Acquisition Time: Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full proton relaxation, ensuring accurate integration.[15]
-
Number of Scans: Acquire 8 to 16 scans for a sample of this concentration.
-
-
Data Processing:
-
Apply an exponential window function with a line broadening factor of ~0.3 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Carefully phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals. The relative integrals should correspond to the number of protons in each environment.[16]
-
Caption: Experimental workflow for ¹H NMR analysis.
Conclusion: From Spectrum to Structure
The ¹H NMR spectrum of this compound is a rich tapestry of information that, when methodically unraveled, reveals the molecule's precise atomic arrangement. The key interpretive pillars are the highly deshielded carboxylic acid proton, the complex multiplets of the ortho-substituted benzoic acid ring, and the characteristically sharp signals with small coupling constants from the furan ring. By combining predictive analysis with a robust experimental protocol, researchers can confidently validate the structure of this compound, ensuring the integrity of their downstream applications in drug development and materials science.
References
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Retrieved from [Link]
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Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]
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MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Unknown. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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RSC Publishing. (n.d.). Long-range Coupling in the Proton Nuclear Magnetic Resonance Spectra of Some Benzothiophen and Benzofuran Analogues. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]
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ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Retrieved from [Link]
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ResearchGate. (2025). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]
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PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Retrieved from [Link]
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PubMed Central. (2023). Alternating behavior in furan-acetylene macrocycles reveals the size-dependency of Hückel's rule in neutral molecules. Retrieved from [Link]
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RSC Publishing. (n.d.). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Retrieved from [Link]
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MDPI. (n.d.). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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Unknown. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 9f) Methyl 2-butyl-1-[[4-[2-(1H-tetrazol-5-yl)benzo[b]furan-3-yl]phenyl]methyl]benzimidazole-7-carboxylate. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(Furan-3-yl)benzoic Acid
This guide provides a comprehensive technical overview for the structural characterization and quantification of 2-(Furan-3-yl)benzoic acid using modern mass spectrometry techniques. Tailored for researchers, analytical chemists, and drug development professionals, this document moves beyond standard operating procedures to explain the fundamental principles and strategic choices that underpin a robust analytical method. We will explore ionization theory, experimental design, and the intricate details of spectral interpretation, providing a field-proven framework for the analysis of this and similar heterocyclic aromatic compounds.
Foundational Principles: Understanding the Analyte and Instrumentation
The successful mass spectrometric analysis of any molecule begins with a thorough understanding of its chemical properties. This compound is a hybrid structure, featuring a carboxylic acid-substituted benzene ring linked to a furan ring. This unique combination dictates its behavior within the mass spectrometer, particularly during the critical ionization step.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₃ | [1] |
| Average Molecular Weight | 188.18 g/mol | [1] |
| Monoisotopic Mass | 188.04734 Da | Calculated |
| Structure | A benzoic acid moiety substituted with a furan ring at the 2-position. |
Strategic Selection of the Ionization Source
The choice of ionization source is the most critical parameter for ensuring sensitive and reproducible analysis. For this compound, its properties strongly favor Electrospray Ionization (ESI).
-
Expertise & Rationale: The presence of the carboxylic acid group (pKa ≈ 4.2, similar to benzoic acid) makes this molecule ideally suited for negative-ion ESI [2]. In solution, the acidic proton is readily abstracted, forming a pre-charged [M-H]⁻ anion. This process is highly efficient and gentle, minimizing in-source fragmentation and preserving the intact molecular ion for subsequent MS/MS analysis. While positive-ion ESI ([M+H]⁺) is possible through protonation of the furan's oxygen atom, the efficiency is significantly lower than deprotonation of the highly acidic carboxylic group.
-
Alternative Considerations: Atmospheric Pressure Chemical Ionization (APCI) is another option but is generally better suited for less polar, more volatile compounds. Given the polarity imparted by the carboxylic acid, ESI remains the superior choice for achieving the lowest limits of detection.
The Role of the Mass Analyzer
For unambiguous identification and structural elucidation, high-resolution mass spectrometry (HRMS) is strongly recommended[3]. Analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) provide accurate mass measurements (<5 ppm error). This capability is essential for:
-
Confirming Elemental Composition: Differentiating the analyte from isobaric interferences.
-
Elucidating Fragmentation Pathways: Determining the precise elemental formulas of product ions generated during tandem mass spectrometry (MS/MS).
The Experimental Workflow: A Validated Approach from Sample to Spectrum
A reliable analytical result is the product of a meticulously executed workflow. Each step, from sample preparation to data acquisition, must be optimized and controlled.
Caption: End-to-end workflow for LC-MS analysis.
Protocol: Sample Preparation
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in HPLC-grade methanol to a final concentration of 1 mg/mL.
-
Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode) to a working concentration of 1 µg/mL.
-
Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove particulates and prevent clogging of the LC system.
Protocol: Liquid Chromatography (LC) Method
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B (Re-equilibration)
-
Trustworthiness Note: A well-defined chromatographic separation is crucial. It ensures that the analyte enters the mass spectrometer free from co-eluting matrix components, which can cause ion suppression and compromise data quality.
Protocol: Mass Spectrometer Parameters (ESI)
-
Ionization Mode: ESI Negative & Positive
-
Capillary Voltage: -3.0 kV (Negative), +3.5 kV (Positive)
-
Drying Gas (N₂) Temperature: 325 °C
-
Drying Gas (N₂) Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Fragmentor Voltage: 120 V
-
Scan Range (MS1): m/z 50 - 500
-
Collision Energy (MS/MS): Ramped from 10-40 eV to capture both low and high-energy fragments.
Spectral Interpretation and Fragmentation Analysis
The mass spectra contain the structural fingerprint of the molecule. A logical interpretation of both the full scan and tandem MS data is required for confirmation.
Full Scan MS Analysis
In a full scan experiment, the primary goal is to identify the intact molecular ion. High-resolution data allows for the calculation of the mass error, providing a high degree of confidence in the assigned elemental formula.
Table 2: Predicted Ions in Full Scan HRMS Analysis of this compound
| Ion Species | Description | Theoretical m/z |
| [M-H]⁻ | Deprotonated Molecule | 187.03952 |
| [M+H]⁺ | Protonated Molecule | 189.05517 |
| [M+Na]⁺ | Sodium Adduct | 211.03711 |
| [2M-H]⁻ | Deprotonated Dimer | 375.08721 |
The [M-H]⁻ ion at m/z 187.03952 is expected to be the most abundant and is the logical precursor for MS/MS fragmentation studies in negative ion mode.
Tandem MS (MS/MS) Fragmentation Analysis
By isolating the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID), we can generate structurally informative fragment ions. The fragmentation of aromatic carboxylic acids is well-understood and typically follows predictable pathways[4][5][6].
The most anticipated fragmentation pathway for the deprotonated this compound is the neutral loss of carbon dioxide (CO₂, 44.0 Da). This decarboxylation is a hallmark fragmentation of this compound class and results in a highly stable anionic product[4][6].
Caption: Key fragmentation pathway for the [M-H]⁻ ion.
Detailed Fragmentation Analysis:
-
Primary Fragmentation (Base Peak): The precursor ion at m/z 187.04 is expected to readily lose a molecule of CO₂ (43.9898 Da). This is the most energetically favorable pathway for a deprotonated carboxylic acid. This loss results in the formation of the 3-furanylphenyl anion at m/z 143.05 (C₁₀H₇O⁻). This fragment is often the base peak in the MS/MS spectrum.
-
Secondary Furan Ring Fragmentation: The furan ring itself can subsequently fragment. A characteristic loss from furanoid structures is a molecule of carbon monoxide (CO, 27.9949 Da)[7]. The loss of CO from the m/z 143.05 fragment would yield a product ion at m/z 115.05 (C₉H₇⁻).
Table 3: Predicted MS/MS Fragment Ions for the [M-H]⁻ Precursor
| Precursor m/z | Fragment m/z | Neutral Loss | Proposed Formula | Confidence |
| 187.0395 | 143.0497 | CO₂ (43.9898 Da) | C₁₀H₇O⁻ | High |
| 143.0497 | 115.0548 | CO (27.9949 Da) | C₉H₇⁻ | Moderate |
Conclusion
The analysis of this compound is effectively achieved using a combination of liquid chromatography and high-resolution tandem mass spectrometry. The recommended approach utilizes negative-ion electrospray ionization (ESI), which produces an abundant and stable [M-H]⁻ molecular ion. Subsequent MS/MS analysis of this precursor provides a clear and predictable fragmentation pattern, dominated by a characteristic neutral loss of CO₂. By employing the workflows and understanding the fragmentation logic detailed in this guide, researchers can confidently identify, characterize, and quantify this molecule with a high degree of scientific rigor.
References
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3-[5-[1-(1,3-Benzothiazol-2-yldiazenyl)ethyl]furan-2-yl]benzoic acid . PubChem, National Center for Biotechnology Information. [Link]
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Ali A, Uddin J, Ansari HN, Firdous S, Musharraf SG (2015) Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi . Journal of Chromatography & Separation Techniques. [Link]
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IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY . ResearchGate. [Link]
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Ali A, Uddin J, Ansari HN, Firdous S, Musharraf SG (2015) Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi . ResearchGate. [Link]
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Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]
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Real-Time High-Resolution Tandem Mass Spectrometry Identifies Furan Derivatives in Exhaled Breath . Fossiliontech. [Link]
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Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation . JoVE (Journal of Visualized Experiments). [Link]
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ESI for Synthesis, characterization and properties of furan-containing difluoroboron complexes . The Royal Society of Chemistry. [Link]
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Fragmentation of Carboxylic Acids . Whitman College Chemistry Department. [Link]
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2-[(furan-2-ylmethyl)(methyl)amino]benzoic acid . ChemBK. [Link]
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Furan . NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]
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Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry . YouTube. [Link]
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mass spectrum of benzoic acid . Doc Brown's Chemistry. [Link]
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2-amino-6-(benzenesulphonylmethyl)-3-(furan-3-yl)benzoic acid . MOLBASE. [Link]
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NMR and Mass Spectroscopy of Carboxylic Acids . JoVE (Journal of Visualized Experiments). [Link]
-
Benzoic acid . Wikipedia. [Link]
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2-(FURAN-2-YL)BENZOIC ACID . Matrix Fine Chemicals. [Link]
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Benzoic acid, 2-hydroxy-3-methyl-, methyl ester . NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]
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- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 7. researchgate.net [researchgate.net]
Discovery and Isolation of Furan-Containing Benzoic Acids: A Methodological Compendium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-containing benzoic acids represent a compelling class of heterocyclic compounds characterized by significant chemical diversity and a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the methodologies essential for the discovery, isolation, and characterization of these valuable natural and synthetic products. We delve into the rationale behind experimental design, from the selection of natural sources and extraction techniques to the intricacies of chromatographic purification and definitive structural elucidation by spectroscopic methods. This document is intended to serve as a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug development, offering field-proven insights and self-validating protocols to streamline the journey from raw biological material or synthetic reaction to a pure, well-characterized furan-containing benzoic acid.
Introduction: The Significance of the Furan-Benzoic Acid Scaffold
The fusion of a furan ring with a benzoic acid moiety creates a molecular scaffold of considerable interest in medicinal chemistry and drug discovery. The furan nucleus, a five-membered aromatic heterocycle, can act as a bioisostere for phenyl rings, imparting modified steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.[1][2] This scaffold is prevalent in a variety of natural products and synthetic molecules that exhibit a remarkable range of pharmacological properties, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities.[1][2][3]
Benzofuran derivatives, a prominent subclass, are found in numerous plant families such as Asteraceae, Fabaceae, and Moraceae.[3][4] Notable examples include Moracin D from Morus alba, which has shown anti-inflammatory and antioxidant effects, and Cicerfuran from chickpea roots, which possesses antibacterial and antifungal properties.[3] The broad and potent bioactivity of these compounds establishes them as critical lead structures in the development of new therapeutic agents.[4] This guide provides the foundational knowledge and practical workflows required to successfully isolate and identify these promising molecules.
Sourcing and Initial Extraction Strategies
The journey to a pure compound begins with the selection of a source material and an appropriate extraction strategy. Furan-containing benzoic acids can be sourced from diverse natural origins or produced through targeted chemical synthesis.
Natural Occurrence
Furan-containing compounds are widely distributed in nature:
-
Higher Plants: Benzofurans are well-documented in plant families like Asteraceae, Rutaceae, and Liliaceae.[4] Furanocoumarins, another major class, are known phytoalexins, with their biosynthesis often induced by stressors like UV radiation or microbial attack.[5]
-
Marine Organisms: Marine-derived fungi and bacteria have emerged as a prolific source of novel secondary metabolites, including furan derivatives.[6][7][8] Some marine bacteria have been found to produce furan fatty acids, suggesting a broader distribution than previously understood.[9][10]
-
Microorganisms: Terrestrial and marine fungi are known to produce a variety of furan-containing metabolites.[6][7]
Extraction Methodologies: Rationale and Selection
The primary goal of extraction is to efficiently transfer the target analytes from the source matrix into a solvent with minimal degradation and co-extraction of interfering substances. The choice of method is dictated by the stability of the target compound and the nature of the source material.
Table 1: Comparison of Common Extraction Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Solvents |
| Maceration | Soaking the material in a solvent at room temperature.[11][12] | Simple, suitable for thermolabile compounds. | Time-consuming, high solvent usage, potentially low yield.[11] | Ethanol, Methanol, Dichloromethane, Ethyl Acetate |
| Soxhlet Extraction | Continuous extraction with a cycling refluxing solvent.[13] | Efficient use of solvent, higher yield than maceration.[11] | Requires heat, unsuitable for thermolabile compounds. | Hexane, Chloroform, Ethanol |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[14] | Fast, efficient, reduced solvent consumption. | Potential for localized heating and radical formation. | Methanol, Ethanol, Water |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample directly.[13] | Very fast, highly efficient, reduced solvent usage.[14] | Requires specialized equipment, potential for thermal degradation. | Polar solvents (Ethanol, Water) |
For acidic compounds like furan-containing benzoic acids, a crucial subsequent step is Acid-Base Liquid-Liquid Extraction . This technique exploits the differential solubility of the acidic compound in aqueous and organic phases at varying pH levels.
Protocol 1: General Acid-Base Extraction for Furan-Containing Benzoic Acids
-
Dissolution: Dissolve the crude extract (from maceration, Soxhlet, etc.) in an immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate, NaHCO₃). The benzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase.
-
Rationale: Using a weak base selectively extracts carboxylic acids without reacting with potentially present, less acidic phenols.
-
-
Phase Separation: Allow the layers to separate and collect the aqueous phase. Repeat the wash 2-3 times to ensure complete extraction.
-
Acidification: Combine the aqueous phases and acidify to a pH of ~2 using a strong acid (e.g., 1M HCl). This will protonate the carboxylate salt, causing the neutral benzoic acid derivative to precipitate or become soluble in an organic solvent.
-
Causality: The protonated form is significantly less water-soluble, facilitating its recovery.
-
-
Re-extraction: Extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Collect the organic phase, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the enriched acidic fraction.
Chromatographic Purification: The Core of Isolation
Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[15] For furan-containing benzoic acids, a multi-step chromatographic approach is often necessary to achieve high purity.
Workflow for Chromatographic Purification
The general workflow involves progressing from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.
Sources
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- 15. rroij.com [rroij.com]
Methodological & Application
Application Note: A Robust Protocol for the Palladium-Catalyzed Synthesis of 2-(Furan-3-yl)benzoic Acid
Introduction: The Significance of Aryl-Furan Scaffolds
The 2-(Furan-3-yl)benzoic acid scaffold represents a critical structural motif in medicinal chemistry and materials science. Its unique conformational properties and electronic characteristics make it a valuable building block for the development of novel pharmaceuticals and functional organic materials. The efficient construction of the carbon-carbon bond between the benzoic acid and furan rings is, therefore, a task of considerable importance. Among the various synthetic methodologies available, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool.[1][2] Developed by Nobel Laureate Akira Suzuki, this palladium-catalyzed reaction offers high functional group tolerance, utilizes readily available and less toxic boronic acids, and typically proceeds under relatively mild conditions, making it a preferred method for complex biaryl syntheses.[1][3][4]
This application note provides a detailed, field-proven protocol for the synthesis of this compound via the Suzuki-Miyaura coupling of a 2-halobenzoic acid with a furan-3-ylboron reagent. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss key parameters for optimization and troubleshooting to ensure reproducible, high-yield results.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[5] The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The cycle begins with a catalytically active Palladium(0) species, which undergoes oxidative addition to the 2-halobenzoic acid. This step forms a Pd(II) intermediate.[5][6]
-
Transmetalation: The furan-3-yl group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron compound by a base, which forms a boronate complex, enhancing the nucleophilicity of the furan ring for efficient transfer.[7]
-
Reductive Elimination: The final step involves the reductive elimination of the desired this compound product from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]
Optimized Experimental Protocol
This protocol is designed to be a robust starting point for the synthesis. Researchers should note that optimization may be necessary for specific substrates or scales.[8][9]
Materials and Reagents
-
Reactants:
-
2-Bromobenzoic acid (1.0 equiv)
-
Furan-3-ylboronic acid (1.2-1.5 equiv)
-
-
Catalyst System:
-
Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)
-
SPhos (2-6 mol%) or other suitable phosphine ligand (e.g., PPh₃, XPhos)
-
-
Base:
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
-
Solvents (degassed):
-
1,4-Dioxane
-
Water (deionized)
-
-
Workup Reagents:
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask or reaction vial suitable for heating
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Septa and needles
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
System for purification (e.g., flash column chromatography setup)
-
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzoic acid, furan-3-ylboronic acid, potassium carbonate, palladium(II) acetate, and the phosphine ligand.
-
Establish Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]
-
Solvent Addition: Add the degassed solvents (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe. The mixture should be stirred to ensure homogeneity.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8] Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[8]
-
Aqueous Workup:
-
Upon completion, allow the reaction to cool to room temperature.
-
Carefully add 1 M HCl to the mixture until the pH is acidic (~pH 2-3). This step protonates the carboxylate to form the desired benzoic acid, rendering it soluble in organic solvents.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).[8]
-
Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
-
Isolation and Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[8]
-
Purify the resulting crude solid by flash column chromatography on silica gel or recrystallization to yield pure this compound.
-
Data Presentation: Typical Reaction Parameters
The following table summarizes a typical set of conditions for this synthesis. Optimization may be required to achieve the best results.[9][10][11]
| Parameter | Condition | Rationale / Comment |
| Aryl Halide | 2-Bromobenzoic Acid | Bromo- and Iodo- derivatives are generally more reactive than Chloro- derivatives in oxidative addition. |
| Boron Reagent | Furan-3-ylboronic acid | Furan boronic acids can be prone to protodeboronation; using a slight excess (1.2-1.5 equiv) is recommended.[12] |
| Catalyst Loading | 1-3 mol% Pd(OAc)₂ | A standard loading for efficient catalysis. Higher loadings may be needed for less reactive substrates. |
| Ligand Loading | 2-6 mol% SPhos | Buchwald-type ligands like SPhos are excellent for heteroaryl couplings, promoting efficient oxidative addition and reductive elimination. |
| Base | 2.5 equiv K₂CO₃ | A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[7] |
| Solvent System | Dioxane/H₂O (5:1) | An aqueous-organic mixture is common, as water can aid in dissolving the base and boronate complex.[13] |
| Temperature | 90 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step. |
| Reaction Time | 4-12 h | Reaction should be monitored to completion to avoid degradation of the product or starting materials. |
| Typical Yield | 70-95% | Yields are highly dependent on substrate purity, inertness of the atmosphere, and precise execution of the protocol. |
Trustworthiness: A Self-Validating System & Troubleshooting
The protocol's reliability hinges on careful control of key parameters.
-
Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) state. Ensuring a thoroughly degassed solvent system and a well-maintained inert atmosphere is the single most important factor for success. Failure to do so is the most common cause of failed or low-yielding reactions.
-
Reagent Quality: The purity of the boronic acid is crucial. Boronic acids can dehydrate to form cyclic boroxines, which can alter reactivity. Furthermore, protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) is a known side reaction for some heteroaryl boronic acids, especially furan derivatives which can be sensitive.[12] Using fresh, high-purity reagents is recommended.
-
Choice of Base and Ligand: The base is not merely a proton scavenger; it is integral to the transmetalation step.[7] While K₂CO₃ is a robust choice, other bases like K₃PO₄ may be beneficial for challenging substrates. The ligand stabilizes the palladium center and modulates its reactivity. If yields are low, screening alternative ligands (e.g., XPhos, RuPhos, or even PPh₃ for simpler systems) can be a powerful optimization strategy.[14]
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Poor quality boronic acid.3. Insufficient temperature. | 1. Improve inert atmosphere technique; use fresh Pd source.2. Use fresh, pure boronic acid.3. Increase reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Protodeboronation of furan-3-ylboronic acid.2. Homocoupling of the boronic acid.3. Degradation at high temperature. | 1. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃); shorten reaction time.2. Ensure the system is rigorously deoxygenated.3. Reduce reaction temperature or time. |
| Difficult Purification | 1. Residual palladium catalyst.2. Incomplete protonation during workup. | 1. Filter the crude product through a small plug of Celite or silica gel before concentration.2. Ensure pH is sufficiently acidic during workup to fully protonate the product. |
References
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
-
Qi, X., Li, H., & Wu, X. (2016). A Convenient Palladium‐Catalyzed Carbonylative Synthesis of Benzofuran‐2(3 H)‐ones with Formic Acid as the CO Source. Chemistry – An Asian Journal, 11(17), 2453–2457. Available at: [Link]
-
Maiti, D., & Shaffer, D. W. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Preprint. Available at: [Link]
-
Pérez-Temprano, M. H., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2137–2147. Available at: [Link]
-
Li, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]
-
Li, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. Available at: [Link]
-
Cera, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry, 19(3), 557-568. Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(38), 11871–11883. Available at: [Link]
-
Chen, J., et al. (2017). Highly Efficient Synthesis of 2-Substituted Benzo[b]furan Derivatives from the Cross-Coupling Reactions of 2-Halobenzo[b]furans with Organoalane Reagents. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. Retrieved from [Link]
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Cera, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. ResearchGate. Available at: [Link]
-
Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. Available at: [Link]
-
Schroeder Group, University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
-
Hocek, M., & Dvorakova, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. Available at: [Link]
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Investigating the Biological Activity of 2-(Furan-3-yl)benzoic Acid: A Guide for Researchers
Introduction: Unveiling the Potential of a Novel Scaffold
To date, a comprehensive biological characterization of 2-(Furan-3-yl)benzoic acid is not extensively documented in publicly available scientific literature. However, its chemical architecture, featuring a furan ring fused to a benzoic acid moiety, positions it as a compound of significant interest for drug discovery and development. The furan nucleus is a prevalent scaffold in numerous bioactive compounds, exhibiting a wide range of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Similarly, benzoic acid and its derivatives are known to disrupt cellular processes and have applications as antimicrobial and anti-inflammatory agents.[4] This guide, therefore, provides a series of detailed application notes and protocols to empower researchers to systematically investigate the potential biological activities of this compound. The following sections outline a strategic, multi-tiered approach, beginning with broad-spectrum screening and progressing to more focused mechanistic studies.
Physicochemical Properties and Initial Considerations
Before embarking on biological assays, a thorough understanding of the compound's physicochemical properties is paramount for accurate and reproducible results.
| Property | Predicted/Calculated Value | Significance in Biological Assays |
| Molecular Weight | 188.17 g/mol | Influences molar concentration calculations for dosing. |
| LogP | ~2.5 (Estimated) | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |
| pKa | ~4.0 (Estimated for carboxylic acid) | Determines the ionization state at physiological pH, affecting solubility and target interaction. |
| Solubility | To be determined experimentally | Critical for preparing stock solutions and ensuring bioavailability in assays. |
Protocol 1: Determination of Aqueous Solubility
A precise understanding of the compound's solubility in aqueous buffers is crucial for all subsequent in vitro experiments.
Objective: To determine the aqueous solubility of this compound in phosphate-buffered saline (PBS) at physiological pH.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (Dimethyl sulfoxide)
-
HPLC system with a C18 column
-
Standard laboratory glassware and equipment
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a calibration curve by preparing a series of known concentrations of the compound in DMSO and analyzing them via HPLC.
-
In a series of microcentrifuge tubes, add an excess of the solid compound to 1 mL of PBS (pH 7.4).
-
Incubate the tubes at 37°C with constant agitation for 24 hours to ensure saturation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with an equal volume of DMSO.
-
Analyze the diluted supernatant by HPLC.
-
Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.
Tier 1: Broad-Spectrum Biological Screening
The initial phase of investigation should involve a panel of broad-spectrum assays to identify potential areas of biological activity. Based on the activities of related furan and benzoic acid derivatives, the following areas are of primary interest.
Antimicrobial Activity
The furan scaffold is a known constituent of compounds with antibacterial and antifungal properties.[1][2][5][6]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a panel of pathogenic microbes.
Workflow:
Caption: Workflow for MIC Determination.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium, starting from a high concentration (e.g., 512 µg/mL).
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microbes in medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anticancer Activity
Derivatives of both furan and benzoic acid have demonstrated potential as anticancer agents.[7][8][9] An initial screen against a panel of cancer cell lines is a logical starting point.
Protocol 3: MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.
Workflow:
Caption: Workflow for MTT Cell Viability Assay.
Materials:
-
This compound
-
A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Tier 2: Mechanistic Investigations
Should the initial screening reveal promising activity in a particular area, the next logical step is to investigate the underlying mechanism of action.
Potential Anti-inflammatory Pathway Investigation
Given that furan and benzoic acid derivatives have been associated with anti-inflammatory effects, investigating key inflammatory pathways is a priority.[10][11]
Hypothesized Signaling Pathway:
Caption: Hypothesized Inhibition of NF-κB Pathway.
Protocol 4: Western Blot Analysis of NF-κB Signaling
Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
LPS
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Culture RAW 264.7 cells and pre-treat with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and NF-κB p65. Use β-actin as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
A decrease in the ratio of phospho-IκBα to total IκBα would suggest inhibition of the NF-κB pathway.
Concluding Remarks and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of the biological activity of this compound. The lack of existing data presents a unique opportunity for novel discoveries. Should this compound exhibit significant activity in any of the proposed assays, further investigations, including in vivo studies in relevant animal models, would be warranted to fully elucidate its therapeutic potential.[12] It is through such systematic and rigorous investigation that the true pharmacological value of novel chemical entities like this compound can be realized.
References
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International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]
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Semantic Scholar. (2011). Synthesis and Biological Activity of Furan Derivatives. Retrieved from [Link]
-
Zengin, N., Yüzbaşıoğlu, D., Ünal, F., Yılmaz, S., & Aksoy, H. (2011). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Cytotechnology, 63(2), 159–164. [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. Retrieved from [Link]
-
Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. (2025). MDPI. Retrieved from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis and biological activities of furan derivatives. Retrieved from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]
-
Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., ... & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
-
Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., ... & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
-
Tantawy, A. S., el-Subbagh, H. I., el-Ashmawy, M. B., & el-Emam, A. A. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Il Farmaco; edizione scientifica, 44(12), 1217–1224. [Link]
-
Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. (2016). MDPI. Retrieved from [Link]
-
Nakajima, T., Inagaki, M., Oohashi, N., Inada, Y., Matsuoka, T., Kobayashi, M., ... & Nambu, H. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. Journal of medicinal chemistry, 51(13), 3945–3958. [Link]
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Application Notes & Protocols: Designing Bioisosteres with 2-(Furan-3-yl)benzoic acid
Abstract
Bioisosterism is a cornerstone of modern medicinal chemistry, enabling the strategic modification of lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles.[1] This guide provides a comprehensive framework for designing and synthesizing bioisosteres using 2-(Furan-3-yl)benzoic acid as a versatile starting scaffold. We delve into the rationale behind bioisosteric replacements for both the furan and carboxylic acid moieties, offering detailed synthetic protocols, analytical considerations, and a discussion of the expected impact on drug-like properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.
Introduction: The Principle of Bioisosterism and the this compound Scaffold
The journey of a drug from a hit compound to a clinical candidate is an iterative process of optimization. Bioisosteric replacement, the substitution of a functional group with another that shares similar physical or chemical properties, is a powerful strategy in this process.[1] The goal is to create a new molecule with improved properties—such as potency, metabolic stability, or reduced toxicity—while retaining the parent compound's fundamental biological activity.[1][2]
The this compound scaffold has been selected as our subject due to its inherent potential. It combines two key pharmacophoric elements:
-
A Furan Ring: An aromatic five-membered heterocycle that can act as a bioisostere for a phenyl ring, offering modified electronic and steric properties that can influence receptor interactions and metabolic stability.[3][4] Furan-containing compounds have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[5]
-
A Benzoic Acid Moiety: This group provides a critical acidic handle for interaction with biological targets, often through hydrogen bonding or ionic interactions. However, carboxylic acids can also present challenges, such as poor membrane permeability and rapid metabolism.[1] Derivatives of benzoic acid are known to possess antimicrobial, anti-inflammatory, and anticancer properties.[6][7]
By systematically applying bioisosteric modifications to this scaffold, researchers can fine-tune its properties to develop novel drug candidates.
Strategic Analysis of the this compound Scaffold
To effectively design bioisosteres, we must first dissect the parent molecule and understand the role of each component. The scaffold presents two primary vectors for modification: the furan heterocycle and the carboxylic acid group.
Caption: Key pharmacophoric regions of the this compound scaffold.
Bioisosteric Replacements for the Furan Ring
The furan ring can be replaced with a variety of other cyclic systems to modulate properties like electron density, hydrogen bonding potential, lipophilicity, and metabolic stability.
Bioisosteric Replacements for the Carboxylic Acid Group
The carboxylic acid is a common pharmacophore but often suffers from poor pharmacokinetic properties.[1] Replacing it with a suitable bioisostere can dramatically improve a compound's drug-like characteristics.[2]
| Original Moiety | Bioisosteric Replacement | Rationale & Expected Impact | Key References |
| Furan Ring | Thiophene, Pyrrole | Modulate aromaticity and H-bonding capacity. Thiophene is often more metabolically stable. | [4] |
| Oxazole, Thiazole, Pyrazole | Introduce additional heteroatoms to alter dipole moment, H-bonding patterns, and solubility. | [4] | |
| Phenyl, Pyridyl | Increase or modulate aromatic surface area and π-stacking interactions. Pyridyl adds a basic handle and can improve solubility. | [3][4] | |
| Tetrahydrofuran (THF) | "Escape from flatland" by introducing a saturated, 3D scaffold. May improve solubility and reduce metabolic liability. | [7] | |
| Carboxylic Acid | 1H-Tetrazole | Closely mimics the pKa and planar geometry of a carboxylic acid. Often improves metabolic stability and oral bioavailability. | [2][8][9] |
| Acyl Sulfonamide | Acts as an acidic mimic with different spatial and H-bonding vectors. Can improve cell permeability. | [1] | |
| Hydroxamic Acid | Can act as a metal chelator and H-bond donor/acceptor. pKa is generally higher than a carboxylic acid. | [2] | |
| 1,2,4-Oxadiazole | A neutral, metabolically stable replacement that can act as a hydrogen bond acceptor. | [9] |
Synthetic Protocols
The synthesis of bioisosteres of this compound can be achieved through established synthetic methodologies. The parent scaffold is typically assembled via a Suzuki cross-coupling reaction.
General Synthesis of the Parent Scaffold
The parent compound, this compound, can be synthesized via a palladium-catalyzed Suzuki coupling between 3-bromofuran and 2-(methoxycarbonyl)phenylboronic acid, followed by hydrolysis of the resulting ester.
Caption: General workflow for scaffold synthesis and subsequent bioisosteric modification.
Protocol 1: Synthesis of 2-(Thiophen-3-yl)benzoic acid (Furan Bioisostere)
This protocol outlines the Suzuki coupling of 3-bromothiophene with a commercially available boronic acid ester of benzoic acid.
Materials:
-
Methyl 2-bromobenzoate
-
Thiophene-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suzuki Coupling: a. To a round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq). b. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. c. Add degassed 1,4-dioxane and water (4:1 v/v). d. Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq). e. Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS. f. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude ester by flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Ester Hydrolysis: a. Dissolve the purified ester in a mixture of THF and water (3:1 v/v). b. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours. c. Remove the THF under reduced pressure. d. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl, which should precipitate the product.[10][11] e. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(thiophen-3-yl)benzoic acid.
Protocol 2: Synthesis of 3-(2-(1H-tetrazol-5-yl)phenyl)furan (Carboxylic Acid Bioisostere)
This protocol describes the conversion of the carboxylic acid on the parent scaffold to a tetrazole via a nitrile intermediate.
Materials:
-
This compound (from previous step)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Ammonia solution (aqueous)
-
Trifluoroacetic anhydride (TFAA) or Phosphorus oxychloride (POCl₃)
-
Pyridine or Triethylamine
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Amide Formation: a. To a solution of this compound (1.0 eq) in DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. Stir for 2 hours at room temperature. b. Concentrate the reaction mixture under vacuum to obtain the crude acid chloride. c. Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia. Stir vigorously for 1 hour. d. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-(Furan-3-yl)benzamide.
-
Nitrile Formation (Dehydration): a. Dissolve the amide (1.0 eq) in anhydrous DCM and pyridine (2.0 eq). b. Cool to 0 °C and add trifluoroacetic anhydride (1.5 eq) dropwise. c. Allow the reaction to warm to room temperature and stir for 3-4 hours. d. Quench the reaction with water, separate the layers, and wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. e. Dry over Na₂SO₄ and concentrate to yield 2-(Furan-3-yl)benzonitrile. Purify by chromatography if necessary.
-
Tetrazole Formation ([2+3] Cycloaddition): a. To a solution of the nitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).[8] b. Heat the mixture to 100-120 °C and stir for 12-24 hours.[12] Monitor the reaction by TLC/LC-MS. c. Cool the reaction to room temperature and pour it into acidified water (1M HCl). d. Extract the product with ethyl acetate. e. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. f. Purify the crude product by recrystallization or flash column chromatography to yield 3-(2-(1H-tetrazol-5-yl)phenyl)furan.
Analytical & Biological Evaluation
After synthesis and purification, the new bioisosteres must be characterized and evaluated to determine if the desired property improvements have been achieved.
| Parameter | Parent Compound | Thiophene Bioisostere | Tetrazole Bioisostere |
| Molecular Weight | 188.18 | 204.24 | 212.20 |
| Calculated LogP | ~1.9 | ~2.3 | ~2.1 |
| pKa | ~4.2 (Carboxylic Acid) | ~4.2 (Carboxylic Acid) | ~4.5-5.0 (Tetrazole) |
| In Vitro MIC (S. aureus) | 64 µg/mL | 32 µg/mL | 16 µg/mL |
| Metabolic Stability (t½, HLM) | 15 min | 25 min | >60 min |
| Data presented is hypothetical and for illustrative purposes. |
Biological Assay Protocol (Example): Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized suspension of bacteria (e.g., Staphylococcus aureus ATCC 29213) to a final concentration of 5 x 10⁵ CFU/mL.
-
Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The this compound scaffold is a promising starting point for medicinal chemistry campaigns. By strategically applying the principles of bioisosterism, researchers can systematically modify the furan and carboxylic acid moieties to optimize for desired biological and pharmacokinetic properties. The protocols provided herein offer robust synthetic pathways to key analogues, such as thiophene and tetrazole bioisosteres. Future work should focus on expanding the library of bioisosteres and employing computational tools to predict the effects of these modifications, thereby accelerating the drug discovery process.
References
-
Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Available at: [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter Website. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. IJARSCT. Available at: [Link]
-
ResearchGate. (2025). (PDF) Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. NIH Website. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
Innovative Journal. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Innovative Journal. Available at: [Link]
-
Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Royal Society of Chemistry. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... ResearchGate. Available at: [Link]
-
Chem21Labs. (n.d.). Synthesis of Benzoic Acid. Chem21Labs. Available at: [Link]
-
MDPI. (n.d.). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI. Available at: [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
-
Springer. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]
-
Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Princeton University. Available at: [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
ScienceDirect. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Fapasvo. (2024). Furan: A Promising Scaffold for Biological Activity. Fapasvo. Available at: [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
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- 10. chemrj.org [chemrj.org]
- 11. chem21labs.com [chem21labs.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Furan-3-yl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(Furan-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic building block. Drawing from established principles of cross-coupling chemistry and practical laboratory experience, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][2] For this specific synthesis, there are two primary retrosynthetic approaches:
-
Route A: Coupling of 3-furylboronic acid with a 2-halobenzoic acid (e.g., 2-bromobenzoic acid).
-
Route B: Coupling of a 2-carboxyphenylboronic acid with a 3-halofuran (e.g., 3-bromofuran).
Both routes are viable; however, the choice often depends on the commercial availability and stability of the starting materials. This guide will primarily focus on Route A, as furan-3-ylboronic acid is a common reagent, but the principles discussed are applicable to both pathways.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Suzuki-Miyaura synthesis of this compound?
The general reaction involves the palladium-catalyzed cross-coupling of 3-furylboronic acid and 2-bromobenzoic acid in the presence of a base.
Caption: General Suzuki-Miyaura reaction for this compound synthesis.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can often be attributed to a few key factors:
-
Protodeboronation of Furan-3-ylboronic Acid: Furan boronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[3] This is particularly problematic at elevated temperatures and in the presence of protic solvents.
-
Catalyst Inactivation: The active Pd(0) catalyst can be deactivated by oxygen. Incomplete degassing of the reaction mixture can lead to lower catalytic activity.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are crucial and often interdependent. An inappropriate combination can lead to a sluggish reaction or decomposition of starting materials.
-
Poor Reagent Quality: Degradation of the furan-3-ylboronic acid over time or impurities in the starting materials or solvents can significantly impact the yield.
Q3: I am observing significant byproduct formation. What are the common impurities and how can I minimize them?
The two most common byproducts in this Suzuki-Miyaura coupling are:
-
Benzoic Acid: This results from the protodeboronation of 2-bromobenzoic acid or incomplete conversion.
-
3,3'-Bifuran: This is formed from the homocoupling of furan-3-ylboronic acid.
To minimize these byproducts:
-
For Protodeboronation:
-
Use anhydrous solvents and thoroughly degas the reaction mixture.
-
Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[3]
-
Minimize reaction time and temperature where possible.
-
-
For Homocoupling:
-
Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling.
-
Use a palladium precatalyst that rapidly forms the active Pd(0) species.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | - Ensure thorough degassing of solvents and reaction mixture. - Use a fresh batch of palladium catalyst or a pre-catalyst. |
| Inappropriate base | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is sufficiently soluble in the reaction medium. | |
| Low reaction temperature | - Gradually increase the reaction temperature in increments of 10°C, while monitoring for byproduct formation. | |
| Significant Protodeboronation | Unstable boronic acid | - Switch to furan-3-ylboronic acid pinacol ester or potassium furan-3-yltrifluoroborate.[3] |
| High temperature or long reaction time | - Attempt the reaction at a lower temperature (e.g., 60-80°C). - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. | |
| Protic solvent | - While aqueous conditions are common, consider using anhydrous solvents like dioxane or THF with a non-aqueous base. | |
| Formation of Homocoupling Byproduct | Presence of oxygen | - Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Inefficient catalyst activation | - Use a palladium pre-catalyst that does not require a pre-activation step. | |
| Difficulty in Purification | Product and starting material have similar polarity | - If using an ester of 2-bromobenzoic acid, ensure complete hydrolysis to the carboxylic acid, which will have a significantly different polarity. - Recrystallization is often an effective purification method for benzoic acid derivatives.[4][5][6][7] |
| Emulsion formation during workup | - Add brine to the aqueous layer to break up emulsions. - Filter the organic layer through a pad of celite. |
Experimental Protocols
Protocol 1: Direct Coupling of 3-Furylboronic Acid and 2-Bromobenzoic Acid
This protocol is a general guideline based on typical Suzuki-Miyaura conditions for heteroaryl couplings.[8] Optimization may be required.
Materials:
-
2-Bromobenzoic acid
-
Furan-3-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 2-bromobenzoic acid (1.0 equiv), furan-3-ylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Add Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product, which can then be extracted with ethyl acetate.
-
Combine the organic layers, dry, and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[5][7]
Protocol 2: Esterification, Coupling, and Hydrolysis
This alternative route can be beneficial if the direct coupling with the free carboxylic acid proves problematic.
Caption: Alternative two-step synthesis via an ester intermediate.
Step 1: Esterification of 2-Bromobenzoic Acid
React 2-bromobenzoic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to form the corresponding ester (e.g., methyl 2-bromobenzoate).[9]
Step 2: Suzuki-Miyaura Coupling
Perform the Suzuki-Miyaura coupling as described in Protocol 1, using the methyl 2-bromobenzoate as the starting material.
Step 3: Hydrolysis
Hydrolyze the resulting methyl 2-(furan-3-yl)benzoate to the desired carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a solvent mixture like THF/water or methanol/water, followed by acidification.[10][11]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6523. [Link]
-
Royal Society of Chemistry. (1968). Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and -3-carboxylic acid and of related compounds. Journal of the Chemical Society B: Physical Organic, 107-110. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
ResearchGate. (2021). Diels-Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid. [Link]
-
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. [Link]
-
Royal Society of Chemistry. (2014). A highly efficient and green approach for the Suzuki–Miyaura coupling reaction of aryl halides containing a carboxyl group with aryl boronic acids in neat water. Organic & Biomolecular Chemistry, 12(3), 432-436. [Link]
-
ResearchGate. (2020). Recrystallization of Impure Benzoic Acid. [Link]
-
ResearchGate. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
-
European Medicines Agency. (2020). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. [Link]
-
Organic Syntheses. (2011). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]
-
ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
ResearchGate. (2014). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]
-
Unknown. (n.d.). Preparation of Methyl Benzoate. [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. [Link]
- Google Patents. (2021).
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. [Link]
-
PubChem. (n.d.). Methyl Benzoate. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. quora.com [quora.com]
Technical Support Center: Purification of 2-(Furan-3-yl)benzoic Acid
Welcome to the technical support center for the purification of 2-(Furan-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this valuable synthetic intermediate. Our focus is on providing practical, experience-driven insights to help you achieve high purity and yield in your experiments.
Introduction to Purification Challenges
This compound, a key building block in medicinal chemistry and materials science, often presents unique purification challenges stemming from its synthesis. Typically prepared via Suzuki-Miyaura cross-coupling reactions, common impurities can include unreacted starting materials (e.g., 3-bromofuran or 2-boronobenzoic acid), homocoupled byproducts, and residual palladium catalyst. The presence of the furan ring and the carboxylic acid moiety also necessitates careful control of experimental conditions to prevent degradation.
This guide provides a structured approach to troubleshooting common issues, ensuring you can confidently navigate the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My purified this compound shows persistent discoloration (yellow or brown tint). What is the likely cause and how can I remove it?
Answer:
Discoloration in the final product is a common issue and is often indicative of residual palladium catalyst from the synthesis or the presence of oxidized impurities. Palladium, in its various forms, can be highly colored and challenging to remove completely.
Troubleshooting Steps:
-
Activated Carbon Treatment: A primary and effective method is to treat a solution of the crude product with activated carbon. The high surface area of activated carbon efficiently adsorbs colored impurities and residual palladium.
-
Protocol: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol/water mixture). Add a small amount of activated carbon (typically 1-5% by weight of the crude product) and heat the mixture at reflux for 15-30 minutes. Perform a hot filtration to remove the carbon, then allow the filtrate to cool for recrystallization.[1]
-
-
Chelating Agent Wash: If discoloration persists, it may be due to strongly bound palladium. Washing an organic solution of your compound with an aqueous solution of a chelating agent like thiourea or cysteine can help scavenge the palladium.
-
Choice of Purification Method: If recrystallization alone is insufficient, consider column chromatography. A silica gel column can effectively separate the desired product from colored, polar impurities.
Visualizing the Decolorization Workflow:
Caption: Workflow for removing colored impurities using activated carbon.
FAQ 2: I am experiencing low recovery after recrystallization. What are the key factors to optimize?
Answer:
Low recovery during recrystallization is a frequent problem that can often be resolved by carefully selecting and optimizing the solvent system and controlling the cooling process. The principle of recrystallization relies on the significant difference in solubility of the compound in a hot solvent versus a cold solvent.[2][3]
Key Optimization Parameters:
| Parameter | Rationale | Troubleshooting Action |
| Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature or below.[1] | Test a range of solvents and solvent mixtures. For this compound, consider ethanol/water, acetone/water, or toluene. |
| Solvent Volume | Using an excessive volume of solvent will result in a significant portion of the product remaining dissolved in the mother liquor, even after cooling. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] |
| Cooling Rate | Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[5] | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.[2] |
| pH of the Solution | As a carboxylic acid, the solubility of your compound is highly pH-dependent. Ensure the pH is well below the pKa of the carboxylic acid to maintain it in its less soluble neutral form. | If using an aqueous system, ensure the solution is acidic (pH < 4) to prevent the formation of the more soluble carboxylate salt. |
Experimental Protocol: Optimizing Recrystallization
-
Solvent Screening: In parallel on a small scale, test the solubility of your crude product in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) at room temperature and at their boiling points.
-
Finding the Right Balance: Aim for a solvent that shows poor solubility at room temperature but good solubility at its boiling point. If a single solvent is not ideal, try a binary solvent system (e.g., dissolve in a "good" solvent like hot ethanol, then add a "poor" solvent like water until turbidity appears, then re-heat to clarify before cooling).
-
Controlled Cooling: Once dissolved in the minimal amount of hot solvent, cover the flask and allow it to cool slowly on the benchtop. Once at room temperature, place it in an ice bath to maximize crystal formation.[2]
FAQ 3: My NMR analysis shows the presence of starting materials even after purification. How can I improve their removal?
Answer:
The presence of starting materials after initial purification suggests that their solubility properties are very similar to your desired product. In such cases, a more selective purification technique is required.
Troubleshooting Strategies:
-
Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities.[6]
-
Mechanism: By treating an organic solution of your crude product with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. The neutral starting materials (like 3-bromofuran) will remain in the organic layer. The layers are then separated, and the aqueous layer is re-acidified to precipitate the pure carboxylic acid.
-
-
Column Chromatography: If acid-base extraction is not sufficiently effective, or if both starting materials are acidic/basic, column chromatography offers a high-resolution separation based on polarity.[7]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate) with the addition of a small amount of acetic or formic acid (0.1-1%) is often effective. The acid in the eluent helps to suppress the ionization of the carboxylic acid on the silica, leading to better peak shape and reduced tailing.
-
Visualizing the Acid-Base Extraction Workflow:
Caption: Decision tree for purification via acid-base extraction.
FAQ 4: I suspect my product is decomposing during purification. What are the signs and how can I prevent this?
Answer:
The furan ring is known to be sensitive to strong acids and high temperatures, which can lead to ring-opening or polymerization, especially under prolonged exposure.
Signs of Decomposition:
-
Formation of insoluble, dark-colored tars.
-
A significant decrease in yield after prolonged heating.
-
Appearance of broad, unidentifiable signals in the NMR spectrum.
Preventative Measures:
-
Temperature Control: Avoid prolonged heating. When performing recrystallization, bring the solution to a boil to dissolve the solid, but do not maintain it at reflux for an extended period unless necessary (e.g., for activated carbon treatment).
-
pH Control: Avoid strongly acidic conditions, especially at elevated temperatures. When re-acidifying after an acid-base extraction, do so at a low temperature (e.g., in an ice bath) and add the acid slowly.
-
Inert Atmosphere: While not always necessary, if you suspect oxidative decomposition, performing the purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Storage: Store the purified product in a cool, dark, and dry place.[8]
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to completely dissolve the solid.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (2-3 times).
-
Combine the aqueous layers and wash with ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the product precipitates out (confirm with pH paper that the solution is acidic, pH ~2).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the pure this compound under vacuum.
References
-
University of California, Davis. Recrystallization of Benzoic Acid. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
Biotage. Purifying ionic compounds by flash column chromatography. [Link]
-
National Institutes of Health. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
-
JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]
-
YouTube. column chromatography & purification of organic compounds. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. Column chromatography of carboxylic acids?. [Link]
-
Reddit. Recrystallization of Benzoic Acid. [Link]
-
Reddit. Isolation of a Carboxylic acid. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- European Patent Office. Process for the purification of carboxylic acids and/or their anhydrides.
-
MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
Reddit. Failed suzuki coupling, any suggenstions?. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. youtube.com [youtube.com]
- 8. CAS 35461-99-5 | 3-(Furan-2-yl)benzoic acid - Synblock [synblock.com]
Technical Support Center: Synthesis of 2-(Furan-3-yl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(Furan-3-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important building block in their work. We understand that synthetic challenges can arise, and this resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction creates the crucial carbon-carbon bond between the furan and benzoic acid moieties. The typical coupling partners are 3-bromofuran and 2-carboxyphenylboronic acid , utilizing a palladium catalyst, a phosphine ligand, and a base.[2][3]
Q2: Why is the choice of base critical in this specific Suzuki-Miyaura coupling?
A2: The base plays a dual role: it is required to activate the boronic acid for the transmetalation step in the catalytic cycle, but it can also promote undesirable side reactions.[4] Strong bases can increase the rate of protodeboronation, a major side reaction that converts the 2-carboxyphenylboronic acid starting material into benzoic acid.[5] Therefore, moderately weak bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxides.[5]
Q3: Is it necessary to perform the reaction under an inert atmosphere?
A3: Absolutely. Oxygen can be detrimental to the catalytic cycle in two significant ways. First, it can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the reaction. Second, its presence can facilitate the oxidative homocoupling of the boronic acid, leading to the formation of 2,2'-dicarboxybiphenyl as a significant byproduct.[6] Rigorous degassing of solvents and maintaining an inert atmosphere (e.g., with Argon or Nitrogen) is crucial for high yields and purity.[5]
Q4: Can I use 3-furanylboronic acid and 2-bromobenzoic acid instead?
A4: Yes, this is a viable alternative set of starting materials. The choice between the two pairs often depends on the commercial availability, cost, and stability of the reagents. Heteroaromatic boronic acids, such as 3-furanylboronic acid, can sometimes be more prone to instability and protodeboronation compared to their aryl halide counterparts. Careful optimization would be required for this alternative route as well.
Troubleshooting Guide: Common Side Products & Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols to resolve them.
Problem 1: My crude product is heavily contaminated with benzoic acid.
Q: I've performed the Suzuki coupling between 3-bromofuran and 2-carboxyphenylboronic acid, but my main isolable product is benzoic acid. What is causing this and how can I prevent it?
A: This is a classic case of protodeboronation.
-
Causality : Protodeboronation is a chemical process where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, effectively converting your 2-carboxyphenylboronic acid into benzoic acid.[7] This side reaction is often accelerated by high temperatures, extended reaction times, the presence of water, and the strength of the base used.[5][8] The mechanism can vary depending on the pH and reaction conditions.[7]
-
Troubleshooting Workflow & Mitigation Strategies :
-
Optimize the Base : Switch from strong bases (like NaOH, KOH) to milder inorganic bases. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent starting points.[5] The choice of base directly influences the pH of the reaction, a critical factor in the rate of protodeboronation.[8]
-
Control Water Content : While some Suzuki reactions tolerate water, excess water can provide a proton source for this side reaction.[8] Use anhydrous solvents and ensure your reagents, particularly the base, are dry.
-
Lower Reaction Temperature : High temperatures can increase the rate of decomposition. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor for progress. A more active catalyst system may be required to achieve reasonable reaction times at lower temperatures.[5]
-
Use a Boronic Ester : Consider converting the 2-carboxyphenylboronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These esters are generally more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid for the coupling.[1]
-
-
Visualizing the Side Reaction : The diagram below illustrates the general pathway for protodeboronation, which competes with the desired Suzuki catalytic cycle.
Caption: Competing pathways for the boronic acid reagent.
Problem 2: A high molecular weight impurity, a dimer of my benzoic acid starting material, is forming.
Q: My mass spectrometry analysis shows a significant peak corresponding to 2,2'-dicarboxybiphenyl. How is this forming and how can I stop it?
A: This impurity is the result of boronic acid homocoupling.
-
Causality : Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl compound.[9] This process is primarily mediated by either the presence of oxygen or an excess of the Pd(II) precatalyst.[6] In an oxygen-mediated pathway, O₂ reoxidizes the Pd(0) catalyst to Pd(II), which can then promote the homocoupling. Alternatively, if the Pd(II) precatalyst is not efficiently reduced to Pd(0) at the start of the reaction, it can stoichiometrically react with the boronic acid to produce the homocoupled product and Pd(0).[6] Electron-deficient arylboronic acids can be more prone to this side reaction.[10]
-
Troubleshooting Workflow & Mitigation Strategies :
-
Rigorous Degassing : This is the most critical step. Before adding the catalyst, thoroughly degas your reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[5]
-
Use a Pd(0) Pre-catalyst : Instead of a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), consider using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] This eliminates the initial reduction step where homocoupling can occur.
-
Ensure Efficient Pre-catalyst Reduction : If using a Pd(II) source, ensure your conditions promote rapid reduction to Pd(0). The phosphine ligand itself can often act as the reductant, but this process can be complex. Sometimes, adding a small amount of a reducing agent can help, but this should be approached with caution.
-
Control Stoichiometry : Use a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents). A large excess can increase the statistical likelihood of homocoupling.
-
-
Visualizing the Side Reaction : The diagram below shows the catalytic cycle for the desired reaction versus the pathway for homocoupling.
Caption: Desired Suzuki cycle vs. Pd(II)-mediated homocoupling.
Problem 3: The reaction is sluggish, with low conversion even after extended time.
Q: My reaction isn't proceeding to completion. I recover mostly starting materials. What factors could be inhibiting the catalyst?
A: Sluggish reactions point to issues with catalyst activity, which can be influenced by several factors.
-
Causality : Low catalytic turnover can result from an inappropriate choice of ligand, base, or solvent for this specific substrate pairing. The catalyst may be poisoned by impurities, or the reaction temperature may be too low to overcome the activation energy for a key step, such as oxidative addition.
-
Troubleshooting Workflow & Mitigation Strategies :
Parameter Recommended Action Rationale Catalyst/Ligand Screen different phosphine ligands. Consider bulky, electron-rich ligands like SPhos or XantPhos. The ligand stabilizes the palladium center and modulates its reactivity. A different ligand can dramatically accelerate slow steps in the catalytic cycle.[10] Solvent Ensure a suitable solvent system is used. A mixture like Dioxane/Water or Toluene/Water is common. The solvent must solubilize all components and facilitate the interaction between the organic and aqueous phases (where the base and activated boronic acid reside). Temperature Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C). Many Suzuki couplings require thermal energy to proceed at a reasonable rate. Reagent Purity Verify the purity of your starting materials, especially the 3-bromofuran. Impurities (e.g., sulfur compounds if the furan is derived from certain feedstocks) can act as catalyst poisons. -
Experimental Protocol: A Robust Starting Point
This protocol provides a well-vetted set of conditions that can serve as a baseline for your experiments.
-
Vessel Preparation : To a dry Schlenk flask, add 2-carboxyphenylboronic acid (1.2 eq), 3-bromofuran (1.0 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Degassing : Seal the flask, and evacuate and backfill with Argon three times.
-
Solvent Addition : Add degassed 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio by volume) via cannula or syringe.
-
Catalyst Addition : In a separate vial under Argon, pre-mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Dissolve in a small amount of degassed dioxane and add this solution to the main reaction flask.
-
Reaction : Heat the mixture with vigorous stirring at 90-100 °C and monitor by LC-MS or TLC until the 3-bromofuran is consumed.
-
Workup : Cool to room temperature, dilute with ethyl acetate, and wash with water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the product, then extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated in vacuo.
-
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Cammidge, A. N., & Gribble, A. D. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1273. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Organic Chemistry Portal. Protodeboronations. [Link]
-
Le, C. M., & Sigman, M. S. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 79(24), 12251–12256. [Link]
-
Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Sci-Hub. Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. [Link]
-
Couturier, M., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 431–436. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Recrystallization of 2-(Furan-3-yl)benzoic acid
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2-(Furan-3-yl)benzoic acid via recrystallization. It is designed to move beyond a simple protocol, offering insights into the underlying principles and providing robust troubleshooting solutions for common experimental challenges.
Foundational Principles: Why Recrystallize this compound?
This compound, an aromatic carboxylic acid containing a furan moiety, is a valuable building block in medicinal chemistry and materials science. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages.[1] Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures.
The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[2][3] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, being present in much smaller concentrations, ideally remain dissolved in the cooled solvent (the "mother liquor").[4] The structural features of this compound—specifically the polar carboxylic acid group capable of hydrogen bonding and the moderately polar furan-benzene aromatic system—are key determinants in selecting an appropriate solvent system.
Experimental Protocol: A Validated Workflow
This protocol is designed to be a self-validating system, with clear checkpoints to ensure a successful outcome.
Step 1: Solvent Selection (The Critical First Step)
The choice of solvent is the most critical variable in recrystallization. An ideal solvent for this compound should exhibit a steep solubility curve. Due to the compound's structural similarity to benzoic acid, solvents effective for benzoic acid are excellent starting points.[5][6] A systematic approach using small quantities of your crude material is highly recommended.
Data-Driven Solvent Screening:
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Expected Behavior for this compound |
| Water | 100 | 80.1 | The carboxylic acid group suggests some solubility in hot water, with low solubility in cold water. A primary candidate.[2][7] |
| Ethanol | 78 | 24.5 | Likely to be highly soluble even at room temperature. May be useful as the "good" solvent in a mixed-solvent system.[8] |
| Acetone | 56 | 20.7 | Similar to ethanol, high solubility is expected. Its low boiling point can be advantageous for easy removal. |
| Ethyl Acetate | 77 | 6.0 | Moderate polarity may provide a good solubility profile. |
| Toluene | 111 | 2.4 | Low polarity; likely to be a poor solvent. Could be used as an "anti-solvent" or "bad" solvent in a mixed-solvent system. |
| Hexane/Heptane | 69 / 98 | ~1.9 | Very low polarity; expected to be insoluble. Excellent choice as an anti-solvent.[8] |
Screening Protocol:
-
Place ~20-30 mg of crude this compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature, agitating after each addition. If the solid dissolves readily, the solvent is unsuitable for single-solvent recrystallization.
-
If the solid is insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath).
-
Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Optimal Result: A large crop of crystals forms upon cooling.
Step 2: The Recrystallization Process
The following workflow outlines the standard procedure for recrystallization.
Caption: Standard workflow for the recrystallization of this compound.
Detailed Methodology:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. A flask that is too large can lead to rapid cooling and solvent evaporation.[9] Add the selected solvent and heat the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[7] Adding a large excess of solvent is a common error that will significantly reduce your yield.[4][10]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[11]
-
Hot Gravity Filtration (If Necessary): If there are insoluble impurities or if charcoal was added, a hot filtration is required. Use a stemless funnel and fluted filter paper to prevent premature crystallization in the funnel stem.[11] Keep the receiving flask warm.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed on an insulated surface (like a cork ring or wood block) to room temperature.[9] Rapid cooling can cause the compound to precipitate as an amorphous solid, trapping impurities.[4] Once the flask has reached room temperature, it can be placed in an ice-water bath for 20-30 minutes to maximize crystal formation.[12]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[12]
-
Drying: Continue to draw air through the crystals on the filter funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator or a low-temperature oven. Incomplete drying and residual solvent will depress the melting point.[13]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of this compound and similar compounds.
Caption: Decision tree for troubleshooting common recrystallization problems.
Q1: My compound separated as an oil, not crystals. What went wrong and how do I fix it?
Answer: This phenomenon, known as "oiling out," is one of the most common recrystallization problems.
-
Causality: It typically occurs when the melting point of the solute is lower than the boiling point of the solvent, causing the compound to melt in the hot solution and separate as a liquid. It can also be caused by a high concentration of impurities, which significantly depresses the melting point of the mixture.[10]
-
Expert Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent (the "good" solvent if using a mixed pair) to decrease the saturation point slightly.
-
Attempt to induce crystallization by scratching the flask below the solvent line with a glass rod as it cools.
-
The most crucial step is to ensure very slow cooling . You can achieve this by placing the flask within a larger beaker containing hot water (a simple water jacket) and allowing the entire assembly to cool to room temperature. This slower temperature drop favors the ordered process of crystal lattice formation over liquid-liquid phase separation.[10]
-
Q2: The solution has cooled, but no crystals have formed. What should I do?
Answer: Crystal formation requires nucleation, the initial aggregation of molecules that serves as a template for crystal growth. This can fail for two main reasons: the solution is not saturated, or it is supersaturated but lacks a nucleation site.
-
Causality:
-
Expert Solution (Hierarchical Approach):
-
Induce Nucleation (for supersaturated solutions):
-
Scratching: Vigorously scratch the inside of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites.[9][12]
-
Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal to the solution. This "seed" provides a perfect template for further crystal growth.[9]
-
-
Increase Saturation: If nucleation techniques fail, it's highly likely you've used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, repeat the slow cooling process.[9][10]
-
Q3: My final yield is very low. How can I improve it?
Answer: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor.
-
Causality:
-
Using a large excess of solvent during the dissolution step.[9]
-
Incomplete cooling; not allowing enough time in the ice bath.
-
Choosing a solvent in which the compound has relatively high solubility even at low temperatures.
-
Washing the collected crystals with solvent that was not ice-cold, or with too much solvent.
-
-
Expert Solution:
-
Recover from Mother Liquor: You can often recover a "second crop" of crystals by taking the mother liquor and boiling off some of the solvent to re-concentrate the solution, then repeating the cooling process. Note that this second crop may be less pure than the first.
-
Optimize the Protocol: For future attempts, be meticulous about adding the minimum amount of hot solvent required for dissolution. Ensure the solution spends at least 20-30 minutes in the ice bath.
-
Re-evaluate Solvent: If yields remain low, your chosen solvent may not be optimal. Re-screen for a solvent that shows a more dramatic difference in solubility between hot and cold conditions.
-
Purity Assessment: Validating Your Results
The most common and accessible method for assessing the purity of a crystalline solid is melting point analysis.
-
Principle: Pure crystalline compounds have a sharp, well-defined melting point range (typically < 2°C). Impurities disrupt the crystal lattice, which requires less energy to break apart. This results in both a depression of the melting point and a broadening of the melting range.[14]
Melting Point Analysis:
| Sample | Expected Melting Point | Expected Melting Range | Interpretation |
| Crude this compound | Depressed (Lower than lit. value) | Broad (> 2-3°C) | Significant impurities present.[14] |
| Recrystallized Product (Successful) | Close to literature value | Sharp (≤ 2°C) | High purity achieved. |
| Recrystallized Product (Wet) | Depressed | Broad | Residual solvent acts as an impurity.[13] |
Note: As there is no widely published melting point for this compound, an initial analysis of your purified material will establish a benchmark for future batches.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2025). An energetic study of differences in crystallization of N-(furan-3-yl)benzamide and N-(thiophen-3-yl)benzamide. Journal of Molecular Structure, 1317, 138541. Retrieved from [Link]
-
Philimonova, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Retrieved from [Link]
-
Mount Allison University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Friščić, T., & MacGillivray, L. R. (2005). Conformational polymorphism of 3-(azidomethyl)benzoic acid. Acta Crystallographica Section C, 61(11), o693–o696. Retrieved from [Link]
-
Kollmar, M., et al. (2002). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses, 79, 196. Retrieved from [Link]
-
Philimonova, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Retrieved from [Link]
-
Philimonova, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]
-
Delgado, D. R., & Martínez, F. (2015). Solubility and solution thermodynamics of benzoic acid in ethanol + water mixtures. Fluid Phase Equilibria, 389, 106-113. Retrieved from [Link]
-
Selimović, A., et al. (2020). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 5(5), 108-113. Retrieved from [Link]
-
Friščić, T., & MacGillivray, L. R. (2005). Conformational polymorphism of 3-(azidomethyl)benzoic acid. Acta Crystallographica Section C, 61(11), o693–o696. Retrieved from [Link]
-
De Vera, J. C., et al. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. Retrieved from [Link]
- Johnson, D. L. (1972). U.S. Patent No. 3,654,351. U.S. Patent and Trademark Office.
-
Roy, L., & Roy, S. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 55(11), 5242-5245. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Melting Points. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 2.1: Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
Reddit. (2023, July 8). Recrystallization of Benzoic Acid. r/chemistry. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Sciencemadness Wiki. (2024, March 5). Benzoic acid. Retrieved from [Link]
-
Lead Sciences. (n.d.). 3-(Furan-2-yl)benzoic acid. Retrieved from [Link]
Sources
- 1. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.ul.ie [pure.ul.ie]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. reddit.com [reddit.com]
- 14. community.wvu.edu [community.wvu.edu]
Technical Support Center: Chromatographic Purification of 2-(Furan-3-yl)benzoic acid
This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the chromatographic purification of 2-(Furan-3-yl)benzoic acid. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for logical troubleshooting and method development, grounded in the physicochemical properties of the target molecule and extensive field experience.
Understanding the Molecule: Key Physicochemical Characteristics
Before embarking on any purification, a thorough understanding of the target molecule is paramount. This compound is an aromatic carboxylic acid containing a furan moiety. This structure imparts several key characteristics that will govern its behavior during chromatography.
| Property | Implication for Chromatography |
| Acidic Nature (Carboxylic Acid) | The pKa of the carboxylic acid group is a critical parameter. While a specific experimental value for this compound is not readily available in the literature, we can estimate it to be similar to that of benzoic acid (approximately 4.2).[1] This means its ionization state is highly dependent on the pH of the mobile phase. To achieve good retention and symmetrical peak shape in reversed-phase chromatography, it is essential to suppress this ionization by maintaining the mobile phase pH at least 1.5 to 2 units below the pKa.[2] |
| Polarity | The presence of the carboxylic acid and the oxygen atom in the furan ring makes this a moderately polar molecule. This polarity influences its solubility in various solvents and its retention characteristics on different stationary phases.[3] |
| Furan Ring Stability | Furan derivatives can be susceptible to degradation under strongly acidic or basic conditions.[4][5] This is a crucial consideration for both sample preparation and the selection of mobile phase conditions to avoid artifact formation during purification. |
| Solubility | While specific solubility data for this compound is limited, benzoic acid itself exhibits poor solubility in water but is soluble in organic solvents like ethanol, methanol, and acetonitrile.[6][7][8] This suggests that a mixture of an organic solvent and water will be a suitable mobile phase for reversed-phase HPLC. |
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and challenges encountered during the purification of this compound.
Q1: What is the best chromatographic mode for purifying this compound?
A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most effective and reproducible method for purifying aromatic carboxylic acids like this compound.[9] This technique separates molecules based on their hydrophobicity. By using a nonpolar stationary phase (like C18) and a polar mobile phase, you can achieve excellent resolution. Normal-phase chromatography, which uses a polar stationary phase and a non-polar mobile phase, can also be employed, but it is often more sensitive to water content in the mobile phase, which can lead to reproducibility issues.[10][11]
Q2: I'm seeing significant peak tailing in my chromatogram. What's causing this and how can I fix it?
A2: Peak tailing is a common issue when purifying acidic compounds. The primary cause is often secondary interactions between the ionized form of your compound (the carboxylate anion) and active sites on the silica-based stationary phase.[12] To resolve this:
-
Lower the Mobile Phase pH: The most effective solution is to add a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to your mobile phase to bring the pH to between 2.5 and 3.5.[9] This ensures the carboxylic acid is fully protonated, minimizing secondary interactions.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.
-
Use a High-Purity, End-capped Column: Modern, high-purity silica columns with proper end-capping have fewer free silanol groups, which are the primary sites for these unwanted interactions.
Q3: My compound seems to be degrading on the column. What should I do?
A3: Given the potential instability of the furan ring, degradation is a valid concern.[4][5]
-
Avoid Harsh pH: Steer clear of strongly acidic or basic mobile phases. A pH between 2.5 and 4.0 is generally a safe range.
-
Consider an Alternative Stationary Phase: If you suspect the acidic nature of silica gel is causing the degradation, you could explore using a less acidic stationary phase like alumina for flash chromatography.[13] For HPLC, polymer-based columns are stable over a wider pH range.[2]
-
Work at Lower Temperatures: If the degradation is thermally driven, using a column oven set to a lower temperature (e.g., 25-30 °C) can help.
Troubleshooting Guide
This section provides a more in-depth, scenario-based approach to resolving complex issues during your purification process.
Scenario 1: Poor Resolution and Co-eluting Impurities
Question: I am unable to separate my this compound from a closely eluting impurity. How can I improve the resolution?
Answer: Improving resolution requires a systematic approach to optimizing your chromatographic conditions.
Step-by-Step Troubleshooting:
-
Identify Potential Impurities: The most likely impurities are unreacted starting materials or byproducts from the synthesis. For instance, if prepared via a Suzuki coupling, you might have residual boronic acid or halide starting materials. Understanding these potential impurities will help in designing a selective method.
-
Optimize the Mobile Phase Gradient:
-
Start with a Shallow Gradient: A slow, shallow gradient of your organic solvent (e.g., acetonitrile or methanol) will provide more time for the components to interact with the stationary phase, often improving separation.
-
Isocratic Hold: If you have a critical pair of peaks that are difficult to separate, an isocratic hold at a specific solvent composition can sometimes enhance resolution.
-
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other. Methanol can offer different pi-pi interactions that may improve the separation of aromatic compounds.
-
Evaluate the Stationary Phase: While C18 is a good starting point, other stationary phases can provide different selectivities. A phenyl-hexyl column, for example, can offer enhanced pi-pi interactions that are beneficial for separating aromatic compounds.
Scenario 2: Low Recovery of the Target Compound
Question: After purification, the yield of my this compound is very low. Where could my compound be going?
Answer: Low recovery can be due to several factors, from irreversible adsorption to degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low compound recovery.
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
This protocol is for developing a robust analytical method that can be scaled up for preparative purification.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start with a linear gradient of 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength determined by a UV scan of the compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the crude material in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.
Protocol 2: Preparative RP-HPLC Purification
This protocol is a starting point for scaling up the analytical method.
-
Column: C18, 20 x 250 mm, 10 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is often preferred for preparative work as it is more volatile and easier to remove from the final product than TFA).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Based on the analytical method, create a focused gradient around the elution point of your target compound. For example, if your compound elutes at 40% B in the analytical run, you might run a gradient of 30% to 50% B over 30 minutes.
-
Flow Rate: 20 mL/min.
-
Sample Loading: Dissolve the crude material in the initial mobile phase conditions at the highest possible concentration without precipitation. Inject a volume that does not exceed 5% of the column volume.
References
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
PubMed. Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
-
Wiley Online Library. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]
- Google Patents. EP3498699A1 - Chromatography method for the purification of furfural derivatives.
-
National Institutes of Health. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Retrieved from [Link]
-
National Institutes of Health. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]
-
PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]
-
Moravek, Inc. Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
ResearchGate. Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. Retrieved from [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
